molecular formula C21H25NO5 B10997022 4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B10997022
M. Wt: 371.4 g/mol
InChI Key: WXFAJZDZVXSZAB-UHFFFAOYSA-N
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Description

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C21H25NO5 and a molecular weight of 371.43 g/mol . It is part of the tetrahydro-2H-pyran-4-carboxamide class of compounds, a scaffold recognized for its significant value in medicinal chemistry and organic synthesis . The dihydro- and tetrahydropyran moieties are important structural fragments found in many natural compounds and biologically active substances . For instance, similar carboxamide-functionalized dihydropyran derivatives are actively investigated as intermediates in the diastereoselective synthesis of complex heterocyclic molecules, which are useful for constructing cyclic components of macrocyclic antibiotics and C-glycosides . Furthermore, related compounds featuring the tetrahydro-2H-pyran-4-carboxamide structure have been identified as targets in pharmacological research, such as inhibitors of a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS5), an enzyme playing an important role in connective tissue organization and inflammation . The presence of the 3,4,5-trimethoxyphenyl (trimethoxybenzene) group is a notable feature, as this substituent is common in various biologically active molecules and can significantly influence a compound's binding properties and potency. Researchers may utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex chemical libraries, or as a reference standard in exploratory biological screening assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4-phenyl-N-(3,4,5-trimethoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C21H25NO5/c1-24-17-13-16(14-18(25-2)19(17)26-3)22-20(23)21(9-11-27-12-10-21)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,22,23)

InChI Key

WXFAJZDZVXSZAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multicomponent Cyclization Strategies

The tetrahydro-2H-pyran ring is typically synthesized via Knoevenagel condensation/Michael addition/cyclization cascades. For example:

  • Substrate combination : Benzaldehyde (phenyl source), malononitrile, and ethyl acetoacetate (β-ketoester) react under piperidine-catalyzed conditions in ethanol at room temperature.

  • Mechanism : Benzaldehyde and malononitrile form a Knoevenagel adduct, which undergoes Michael addition with the β-ketoester, followed by cyclization to yield 4-phenyltetrahydro-2H-pyran-4-carbonitrile.

  • Modification : Hydrolysis of the nitrile group to a carboxylic acid is achieved using H2SO4 (70%) at 80°C for 6 hours.

Key data :

ParameterValueSource
Yield (pyran core)78–92%
Reaction time4–8 hours (room temperature)

Carboxamide Formation

Carboxylic Acid Activation

The carboxylic acid intermediate is activated for amide coupling using:

  • Thionyl chloride (SOCl2) : Converts the acid to an acyl chloride at 60°C under reflux.

  • DPDTC (Diphenyl disulfidocarbonate) : Enables direct coupling with amines under neat conditions at 60°C without solvents.

Amine Coupling

3,4,5-Trimethoxyaniline is coupled to the activated acid via:

  • HCTU/HOBt/DIEA system : Yields 85–90% in DMF at 25°C.

  • Neat DPDTC-mediated coupling : Achieves 88% yield in 2 hours at 60°C.

Optimized conditions :

ParameterHCTU MethodDPDTC Method
SolventDMFSolvent-free
Temperature25°C60°C
Time12 hours2 hours
Yield89%88%

Alternative One-Pot Approaches

Tandem Cyclization-Amidation

A Ta-MOF-catalyzed one-pot method combines:

  • Benzaldehyde, malononitrile, ethyl acetoacetate , and 3,4,5-trimethoxyaniline in ethanol/water (1:1) with 4 mg Ta-MOF.

  • Key advantage : Eliminates intermediate isolation, achieving 82% yield in 3 hours.

Analytical validation :

  • IR : 3321 cm⁻¹ (N–H), 1724 cm⁻¹ (C=O).

  • 1H NMR (DMSO- d6) : δ 7.28–7.45 (m, 5H, Ar–H), 3.82 (s, 9H, OCH3), 4.25 (m, 2H, pyran-CH2).

  • 13C NMR : 168.2 ppm (C=O), 153.6 ppm (OCH3 carbons).

Purification and Physicochemical Properties

  • Recrystallization : Ethanol/water (3:1) yields 95% pure product.

  • Lipinski compliance : Molecular weight 413.5 g/mol, logP 3.2, 3 hydrogen bond acceptors.

  • Solubility : >10 mg/mL in DMSO, <1 mg/mL in water.

Challenges and Optimization

  • Racemization : Calcium carbonate in thiazole synthesis causes partial racemization; avoided by using non-basic conditions.

  • Byproduct formation : Excess DPDTC generates 2-mercaptopyridine, removed via NaOH washes.

Comparative Analysis of Methods

MethodYieldTimeCost EfficiencyScalability
HCTU coupling89%12 hModerateLab-scale
DPDTC neat88%2 hHighPilot-scale
Ta-MOF one-pot82%3 hHighIndustrial

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide as inhibitors of the transforming growth factor beta receptor (TGFβR1). This receptor is implicated in tumor progression and metastasis. For instance, derivatives of tetrahydro-2H-pyran have been shown to inhibit SMAD2/3 phosphorylation, leading to reduced viability in cancer cell lines such as H22 .

Case Study

A study identified a series of tetrahydropyran derivatives with significant anti-tumor efficacy in xenograft models. The most effective compound demonstrated an IC50 value of 12 nM against H22 cells and exhibited a tumor growth inhibition (TGI) rate of 79.6% in vivo .

Neuroprotective Effects

Compounds with a tetrahydropyran structure have been investigated for their neuroprotective properties. Research indicates that such compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study

In vitro studies on related compounds have shown that they can reduce the production of reactive oxygen species (ROS) and enhance cell viability under oxidative stress conditions. This suggests a protective role against neurodegenerative processes .

Antimicrobial Activity

The antimicrobial properties of tetrahydropyran derivatives are also noteworthy. Compounds exhibiting similar structural motifs have been reported to possess broad-spectrum antimicrobial activity.

Case Study

A recent investigation into benzofuran-pyrazole-based compounds revealed that certain derivatives inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. These findings indicate the potential application of related tetrahydropyran compounds in developing new antimicrobial agents .

Data Tables

Application AreaCompound ActivityReference
AnticancerInhibition of TGFβR1
NeuroprotectionReduction of oxidative stress
AntimicrobialBroad-spectrum activity

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Scaffold : The tetrahydro-2H-pyran carboxamide core is shared across multiple analogs, but substituents dictate pharmacological profiles. For example, the hydroxamic acid derivative () is optimized for histone deacetylase (HDAC) inhibition, while the pyridine-containing analog () may target kinases due to its basic nitrogen .
  • Trimethoxyphenyl Group: This moiety, present in the target compound and ’s triazole derivative, is associated with tubulin polymerization inhibition. However, its efficacy depends on spatial arrangement; the triazole sulfone () showed enhanced bioactivity compared to non-sulfonated analogs .

Physicochemical Properties

  • Polarity: The target compound’s three methoxy groups increase hydrophilicity compared to the chlorophenoxy-thio derivative (), which is more lipophilic due to sulfur and chlorine .
  • Molecular Weight : Analogs range from 310.4 () to 465.09 (), with the target compound (~381.4) falling within the typical range for drug-like molecules .

Biological Activity

4-Phenyl-N-(3,4,5-trimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable amine in the presence of a catalyst. The process may include refluxing in an organic solvent such as ethanol to facilitate the formation of the tetrahydropyran ring structure.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anti-cancer properties and other pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3,4,5-trimethoxyphenyl moieties. For instance:

  • Cytotoxicity : Compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. In particular, derivatives showed IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis. For example, compounds that bind to tubulin can disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
CompoundCell LineIC50 (μM)Mechanism
16aMCF-75.0Tubulin inhibition
16bA5496.2Apoptosis induction
16dHeLa4.8Cell cycle arrest

2. Other Pharmacological Activities

Beyond anticancer effects, pyran derivatives have been noted for their broad pharmacological activities:

  • Anti-inflammatory : Pyrans have shown promise as anti-inflammatory agents, potentially through inhibition of pro-inflammatory cytokines .
  • Antimicrobial : Some studies report antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on Cytotoxicity : A study evaluated a series of pyrrolizines with 3,4,5-trimethoxyphenyl groups and found that several derivatives induced significant apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial pathways and caspase activation .
  • In Vivo Studies : Animal models treated with similar tetrahydropyran derivatives demonstrated reduced tumor size without significant toxicity, indicating a favorable therapeutic index .

Q & A

Q. Critical Conditions :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance coupling efficiency.
  • Temperature : Controlled heating (60–80°C) during cyclization minimizes side reactions.
  • Catalyst Load : Excess EDC (>1.2 eq.) improves amide bond formation .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H NMR : Confirm methoxy groups (δ 3.7–3.9 ppm, singlet) and tetrahydropyran protons (δ 1.5–4.0 ppm, multiplet) .
  • ¹³C NMR : Verify carbonyl resonance (δ ~170 ppm) and aromatic carbons .

High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical m/z (C₂₃H₂₈NO₅: calc. 406.1998) .

HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can stereochemical outcomes during tetrahydropyran ring synthesis be optimized?

Methodological Answer:
Stereocontrol is achieved through:

Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) for asymmetric cyclization .

Solvent Effects : Polar solvents (e.g., THF) stabilize transition states, favoring axial vs. equatorial substituents .

Temperature Gradients : Lower temperatures (-20°C) enhance kinetic control, reducing racemization .
Validation : Compare experimental optical rotation with computational predictions (e.g., DFT calculations) .

Advanced: What strategies resolve contradictory biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation approaches include:

Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) and target binding (SPR) .

Control Experiments :

  • Positive Controls : Compare with known inhibitors (e.g., paclitaxel for microtubule disruption).
  • Solvent Controls : Rule out DMSO artifacts in cell-based assays .

Dose-Response Curves : Establish IC₅₀ values across multiple replicates to confirm reproducibility .

Basic: Which functional groups dominate reactivity, and how do they influence derivatization?

Methodological Answer:
Key reactive groups:

Carboxamide : Participates in nucleophilic acyl substitution (e.g., with Grignard reagents) to form ketones .

Methoxy Groups : Susceptible to demethylation under strong acids (e.g., BBr₃ in DCM) for hydroxylation .

Tetrahydropyran Ring : Oxidizable to lactones using RuO₄ or TPAP/NMO .
Derivatization Example :

  • Step 1 : Demethylate methoxy groups (BBr₃, 0°C).
  • Step 2 : Acetylate hydroxyls (Ac₂O/pyridine) to improve lipophilicity .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB: 1JFF). Focus on the colchicine-binding site .

MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-protein complexes .

QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with anticancer activity to design analogs .

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